2-Benzylcyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRSNXEZMRFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611251 | |
| Record name | 2-Benzylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-55-6 | |
| Record name | 2-Benzylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Benzylcyclopropane 1 Carboxylic Acid
Direct Synthetic Routes
Direct synthetic approaches to 2-benzylcyclopropane-1-carboxylic acid aim to construct the target molecule with high efficiency. These methods include the cyclopropanation of specific olefin precursors and the direct functionalization to introduce the carboxylic acid group.
Cyclopropanation Reactions of Precursor Olefins
The formation of the cyclopropane (B1198618) ring is a key step in the synthesis of this compound. This is often achieved through the cyclopropanation of an appropriate olefin precursor, such as a derivative of cinnamic acid or its corresponding alcohol.
Stereospecificity is a critical consideration in the synthesis of substituted cyclopropanes. The Simmons-Smith reaction and its modifications are prominent examples of stereospecific cyclopropanation. researchgate.net In this approach, an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, reacts with an alkene. The reaction is known to be stereospecific, meaning that the stereochemistry of the starting olefin is retained in the cyclopropane product. For instance, the cyclopropanation of a (Z)-alkene will yield a cis-substituted cyclopropane, while an (E)-alkene will result in a trans-substituted product. The presence of a hydroxyl group in the allylic position of the olefin can direct the cyclopropanation, leading to high diastereoselectivity.
| Precursor Olefin | Reagents | Key Features |
| Cinnamyl alcohol | CH₂I₂ / Zn-Cu | Stereospecific, hydroxyl-directed |
| Cinnamyl derivatives | Diazomethane (B1218177) / Palladium acetate | Catalytic, stereospecific |
This table presents common reagents for stereospecific cyclopropanation reactions.
Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are widely employed for the cyclopropanation of olefins using diazo compounds as carbene precursors. wikipedia.org These reactions can be highly efficient and stereoselective. For example, rhodium(II) carboxylates are effective catalysts for the reaction of ethyl diazoacetate with styrenic olefins. The choice of catalyst and ligands can influence the stereochemical outcome of the reaction, allowing for the selective formation of either cis or trans isomers. Cobalt-catalyzed cyclopropanation has also been explored as a method to overcome some limitations of traditional zinc carbenoid chemistry, particularly with electron-deficient olefins. purdue.edu
| Catalyst | Carbene Source | Substrate | Outcome |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene (B11656) | High yield of ethyl 2-phenylcyclopropanecarboxylate |
| Copper(I) triflate | Ethyl diazoacetate | Allylbenzene | Mixture of diastereomers |
| Palladium(II) acetate | Diazomethane | Cinnamyl acetate | Cyclopropanation of the double bond |
This interactive table summarizes various transition metal-catalyzed cyclopropanation reactions.
Carboxylic Acid Functionalization via Direct Methods
Direct carboxylation of a pre-formed benzylcyclopropane skeleton is a challenging but potentially atom-economical approach. One strategy involves the activation of a C-H bond and subsequent reaction with carbon dioxide. Photoredox catalysis has emerged as a promising method for the carboxylation of benzylic C-H bonds, although its application to cyclopropyl (B3062369) systems is less common. nih.gov This method typically involves the generation of a benzylic radical, which is then converted to a carbanion that can react with CO₂.
Indirect Synthetic Routes from Precursors
Indirect routes to this compound often involve the synthesis of a more stable derivative, such as an ester, which is then converted to the final product in a subsequent step. This two-step approach can offer advantages in terms of purification and handling of intermediates.
Hydrolysis of Ester Derivatives
The hydrolysis of ester derivatives is a common and reliable method for the synthesis of carboxylic acids. Ethyl or methyl 2-benzylcyclopropane-1-carboxylate, which can be prepared via the cyclopropanation of the corresponding cinnamyl esters, serves as a suitable precursor. The hydrolysis can be carried out under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is typically performed using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. libretexts.org The reaction is generally irreversible as the resulting carboxylate salt is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture yields the desired carboxylic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org To drive the reaction to completion, it is usually carried out with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
| Ester Precursor | Hydrolysis Conditions | Product |
| Ethyl 2-benzylcyclopropane-1-carboxylate | 1. NaOH, H₂O/EtOH, heat2. H₃O⁺ | This compound |
| Methyl 2-benzylcyclopropane-1-carboxylate | H₂SO₄, H₂O, heat | This compound |
This table outlines the conditions for the hydrolysis of ester precursors to the target carboxylic acid.
Carboxylation Reactions of Organometallic Intermediates
A fundamental and widely employed method for the synthesis of carboxylic acids is the carboxylation of organometallic reagents. libretexts.orgresearchgate.net This approach is applicable to the synthesis of this compound, typically involving the formation of a Grignard reagent followed by its reaction with carbon dioxide. libretexts.org
The process begins with the preparation of a 2-benzylcyclopropylmagnesium halide (a Grignard reagent) from the corresponding 1-halo-2-benzylcyclopropane. This organometallic intermediate is then exposed to a stream of dry carbon dioxide gas. The nucleophilic cyclopropyl group of the Grignard reagent attacks the electrophilic carbon of CO2 in a classic nucleophilic addition reaction. libretexts.orglibretexts.org This step forms a magnesium carboxylate salt. Subsequent acidification of this salt with a strong aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield the final this compound. libretexts.org
Table 1: Key Steps in Grignard Carboxylation
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | 1-Halo-2-benzylcyclopropane, Magnesium (Mg) | 2-Benzylcyclopropylmagnesium halide | Formation of the nucleophilic Grignard reagent. |
| 2 | 2-Benzylcyclopropylmagnesium halide, Carbon Dioxide (CO2) | Halomagnesium carboxylate salt | Carbon-carbon bond formation to introduce the carboxyl group. |
This method is particularly valuable as it builds the carboxylic acid functionality directly onto a pre-formed cyclopropane ring structure. The primary limitation is the incompatibility of the Grignard reagent with any acidic protons or reactive electrophilic functional groups elsewhere in the molecule. libretexts.org
Nitrile Hydrolysis Approaches
The hydrolysis of a nitrile (a compound containing a -C≡N functional group) is a robust and traditional method for preparing carboxylic acids. libretexts.org To synthesize this compound via this route, the required precursor is 2-benzylcyclopropane-1-carbonitrile.
The hydrolysis can be performed under either acidic or basic conditions, typically requiring heat. chemistrysteps.comweebly.com
Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orggoogle.com The reaction proceeds through the intermediate formation of an amide (2-benzylcyclopropane-1-carboxamide), which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
Base-Catalyzed Hydrolysis : Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide. libretexts.org This process also goes through an amide intermediate but results in the formation of a carboxylate salt (e.g., sodium 2-benzylcyclopropanecarboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step after the initial hydrolysis is complete. libretexts.org
Enzymatic hydrolysis, utilizing nitrilase or a nitrile hydratase/amidase system, presents a milder alternative to harsh acidic or basic conditions, converting the nitrile directly to the carboxylic acid. researchgate.net
Transformations from Other Functionalities
This compound can also be synthesized by the oxidation of other related functional groups, most notably a primary alcohol or an aldehyde. This approach relies on having a suitable precursor, such as (2-benzylcyclopropyl)methanol (B2676723) or 2-benzylcyclopropane-1-carbaldehyde.
The oxidation of primary alcohols to carboxylic acids is a common transformation in organic synthesis. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose. For a substrate like (2-benzylcyclopropyl)methanol, strong oxidants such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can effect the transformation. organic-chemistry.org Milder, more selective methods have also been developed to avoid harsh conditions and are compatible with a wider range of functional groups. nih.govrsc.org For instance, a two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO2), provides an efficient conversion of primary alcohols to carboxylic acids under mild conditions. nih.gov
Similarly, the corresponding aldehyde, 2-benzylcyclopropane-1-carbaldehyde, can be readily oxidized to the carboxylic acid using reagents like potassium permanganate or sodium chlorite. rsc.org
Enantioselective and Diastereoselective Synthesis of this compound
Producing specific stereoisomers (enantiomers or diastereomers) of this compound requires specialized asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms during the reaction.
Asymmetric Catalysis for Stereocontrol in Cyclopropane Formation
Asymmetric catalysis is a powerful strategy for controlling stereochemistry during the formation of the cyclopropane ring itself. This approach typically involves the reaction of an alkene with a carbene precursor in the presence of a chiral transition-metal catalyst or an organocatalyst. rsc.org
For the synthesis of this compound derivatives, this would involve the cyclopropanation of an alkene like benzyl (B1604629) acrylate (B77674) with a suitable carbene. The stereochemical outcome of the reaction is directed by the chiral catalyst, which creates a chiral environment around the reacting species. This forces the reaction to proceed through a lower-energy transition state for one stereoisomer over the others. Commonly used metal catalysts are based on copper, rhodium, and cobalt complexes bearing chiral ligands. nih.gov These catalysts can achieve high levels of both diastereoselectivity (controlling the relative stereochemistry, cis vs. trans) and enantioselectivity (controlling the absolute stereochemistry, R vs. S). rsc.org
Biocatalytic Transformations and Enzymatic Synthesis Approaches
Biocatalysis offers an environmentally benign and highly selective method for obtaining enantiomerically pure compounds. For chiral carboxylic acids, the most common biocatalytic strategy is the kinetic resolution of a racemic mixture using enzymes like lipases or esterases. researchgate.netmdpi.com
In this approach, a racemic ester of this compound is subjected to hydrolysis in the presence of a specific enzyme. The enzyme, being chiral itself, selectively catalyzes the hydrolysis of one enantiomer of the ester into the corresponding carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. mdpi.comchimia.ch
Table 2: Example of Enzymatic Kinetic Resolution
| Starting Material | Enzyme | Products | Outcome |
|---|
After the reaction, which is typically stopped at around 50% conversion, the resulting mixture contains one enantiomer as the free acid and the other as the unhydrolyzed ester. These two compounds have different chemical properties (acid vs. ester) and can be readily separated by standard techniques like extraction. This method provides access to both enantiomers of the target molecule. researchgate.net
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. An auxiliary is a chiral compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary (for example, a chiral alcohol derived from an amino acid) could be attached to a precursor molecule to form an ester or an amide. nih.govscielo.org.mx A subsequent cyclopropanation reaction would then proceed with high diastereoselectivity, as the bulky, chiral auxiliary blocks one face of the molecule, forcing the incoming reagents to attack from the less hindered side. rsc.org Once the cyclopropane ring is formed with the desired relative stereochemistry, the chiral auxiliary is cleaved (e.g., by hydrolysis), releasing the enantiomerically enriched this compound. nih.gov
Reactivity and Chemical Transformations of 2 Benzylcyclopropane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle for a variety of chemical conversions, including esterification, amidation, and reduction. These transformations generally proceed without affecting the cyclopropane (B1198618) ring under appropriate conditions.
Esterification is a fundamental reaction of carboxylic acids, converting the hydroxyl (-OH) group into an alkoxy (-OR) group. youtube.com A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it toward the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comyoutube.com
The mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com After a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product. youtube.commasterorganicchemistry.com 2-Benzylcyclopropane-1-carboxylic acid is expected to readily undergo Fischer esterification with various alcohols to produce the corresponding 2-benzylcyclopropane-1-carboxylate esters.
Table 1: Common Conditions for Fischer Esterification
| Reagent/Condition | Purpose | Common Examples |
| Alcohol | Nucleophile and often the solvent | Methanol, Ethanol, Propanol, Butanol |
| Acid Catalyst | Activates the carbonyl group | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic Acid (TsOH) |
| Driving Equilibrium | Pushes reaction toward products | Use of excess alcohol; removal of water (e.g., Dean-Stark apparatus) |
The formation of an amide bond by reacting a carboxylic acid with an amine is a crucial transformation, particularly in peptide synthesis. researchgate.net The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.com To overcome this, the carboxylic acid must first be "activated." luxembourg-bio.com
This activation is typically achieved using coupling reagents. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. libretexts.org The fundamental principle involves the reaction of an activated carboxylic acid with an amine. researchgate.net Modern peptide coupling often employs aminium-based reagents such as HATU and HBTU, which facilitate efficient amide bond formation while minimizing side reactions and racemization. luxembourg-bio.com It is anticipated that this compound can be coupled with various primary or secondary amines using these standard strategies to yield the corresponding amides.
Table 2: Selected Peptide Coupling Reagents
| Reagent | Full Name | Byproduct | Notes |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | A classic and cost-effective reagent; DCU byproduct is a precipitate. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | --- | Highly efficient, reduces racemization, often used in solid-phase peptide synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | --- | Effective for sterically hindered couplings and cyclization reactions. |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | --- | Can be used to generate acyl fluorides in situ for coupling. luxembourg-bio.com |
Carboxylic acids can be converted into more reactive derivatives, such as acyl chlorides, which are valuable synthetic intermediates. chemguide.co.uklibretexts.org The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts. chemguide.co.uk
Other reagents capable of effecting this conversion include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk The use of thionyl chloride is often preferred because the gaseous byproducts are easily removed from the reaction mixture, simplifying purification. chemguide.co.ukmnstate.edu Conversion of this compound to 2-benzylcyclopropane-1-carbonyl chloride would render the molecule highly reactive toward a wide range of nucleophiles. libretexts.org
Table 3: Reagents for Acyl Chloride Formation from Carboxylic Acids
| Reagent | Formula | Byproducts | Phase of Reagent |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Liquid |
| Phosphorus(V) Chloride | PCl₅ | POCl₃(l), HCl(g) | Solid |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃(s) | Liquid |
Acid anhydrides can be synthesized from carboxylic acids. While simple thermal dehydration by heating two equivalents of a carboxylic acid is possible, it generally requires high temperatures and is practical only for simple anhydrides like acetic anhydride (B1165640). libretexts.org A more common laboratory method involves the reaction of a carboxylic acid or its corresponding carboxylate salt with a more reactive acyl derivative, typically an acyl chloride. jackwestin.com
In this process, a carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. jackwestin.com The subsequent elimination of the chloride leaving group from the tetrahedral intermediate yields the acid anhydride. jackwestin.com Therefore, this compound could be converted to its symmetrical anhydride by first converting a portion to 2-benzylcyclopropane-1-carbonyl chloride and then reacting it with the sodium salt of the starting acid. Alternatively, mixed anhydrides can be formed, which are often generated in situ during certain reactions.
The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde. The reduction to a primary alcohol is a more common transformation and typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgkhanacademy.org Sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org The reaction with LiAlH₄ proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.org Borane (BH₃), often complexed with tetrahydrofuran (B95107) (THF), is another reagent that can selectively reduce carboxylic acids to primary alcohols. khanacademy.org
The reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than carboxylic acids. libretexts.org This transformation requires stopping the reduction at the intermediate aldehyde stage. This can be accomplished indirectly, for instance, by first converting the carboxylic acid to a more reactive derivative like an acid chloride or an ester, which can then be reduced to an aldehyde using a less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters, typically at low temperatures. libretexts.orglouisville.edu A one-pot process using a carbodiimide (B86325) to activate the acid followed by reduction with DIBAL-H has also been explored for this conversion. louisville.edu Thus, this compound can be reduced to (2-benzylcyclopropyl)methanol (B2676723) using LiAlH₄ or converted to 2-benzylcyclopropane-1-carbaldehyde via a multi-step or specialized one-pot procedure.
Table 4: Reduction Products of Carboxylic Acids
| Reagent(s) | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺ | Primary Alcohol | Strong, non-selective reducing agent. khanacademy.org |
| Borane-Tetrahydrofuran Complex (BH₃·THF), then H₃O⁺ | Primary Alcohol | More selective for carboxylic acids than LiAlH₄. khanacademy.org |
| 1. SOCl₂ 2. LiAl(Ot-Bu)₃H, -78 °C | Aldehyde | Two-step process via the acid chloride. libretexts.org |
| 1. Alcohol, H⁺ 2. DIBAL-H, -78 °C | Aldehyde | Two-step process via an ester. libretexts.org |
Reactions Involving the Cyclopropane Ring
The cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, which deviate substantially from the ideal tetrahedral angle of 109.5°. This inherent strain imparts alkene-like character to the C-C bonds and makes the ring susceptible to cleavage under certain conditions, particularly with acids or under thermal or photochemical stress. arkat-usa.org
In the case of α-(carbonyl) cyclopropane carboxylic acids, thermal decarboxylation can lead to ring-opening and rearrangement to form substituted 4,5-dihydrofurans, a process facilitated by the adjacent carbonyl groups. arkat-usa.org It has been demonstrated that for cyclopropane carboxylic acid itself, decarboxylation at high temperatures is preceded by ring-opening. arkat-usa.org While this compound is not an α-keto acid, the presence of the carboxylic acid and the benzyl (B1604629) group can influence the ring's stability and reactivity.
Acid-catalyzed ring-opening is a characteristic reaction of cyclopropanes, which can proceed to give benzylic cations or other stabilized carbocation intermediates. thieme-connect.de The regioselectivity of the ring-opening would be influenced by the electronic effects of the substituents. The benzyl group could stabilize a positive charge on the adjacent carbon, potentially directing the cleavage of the vicinal C-C bonds. Similarly, radical reactions can be challenging with cyclopropyl (B3062369) systems due to difficulties in generating and controlling cyclopropyl radicals. nih.gov The specific conditions required to induce ring-opening or other transformations of the cyclopropane moiety in this compound would depend on the reagents and reaction parameters employed.
Ring-Opening Reactions and Subsequent Functionalization
The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions, leading to the formation of linear, functionalized products. These transformations can be initiated by electrophiles, heat, or catalysts.
Electrophilic attack is a common method for cleaving the cyclopropane ring. rsc.org For instance, reactions with agents like benzeneselenenyl chloride can proceed via electrophilic ring-opening, where the regioselectivity is influenced by the substituents on the ring. rsc.org In the case of this compound, an electrophile (E+) would likely attack one of the cyclopropyl carbons, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile (Nu-), resulting in a functionalized acyclic product. The presence of the carboxylic acid and benzyl groups would influence the stability of the intermediate and thus the regiochemical outcome of the reaction.
Lewis acids can also mediate the rearrangement of cyclopropanes. For example, ytterbium triflate (Yb(OTf)₃) has been used to mediate the rearrangement of fused vinylcyclopropanes into cyclopentenes. digitellinc.com While not a vinylcyclopropane (B126155), the principle of Lewis acid activation could potentially be applied to induce rearrangements or ring-opening reactions in this compound.
Thermal decarboxylation can also lead to ring-opening. Studies on other cyclopropane carboxylic acids have shown that heating can cause decarboxylation preceded by or simultaneous with ring-opening, often leading to unsaturated fatty acids or rearranged cyclic products like dihydrofurans. arkat-usa.org In the case of α-(carbonyl) cyclopropane carboxylic acids, thermal decarboxylation can lead to a rearrangement yielding substituted 4,5-dihydrofurans, a process that begins with the ring opening of the cyclopropyl moiety. arkat-usa.org
| Reaction Type | Typical Reagents | Potential Product Class | Reference |
|---|---|---|---|
| Electrophilic Ring-Opening | Benzeneselenenyl chloride (PhSeCl), HBr | γ-Halo- or γ-seleno-substituted acids | rsc.org |
| Lewis Acid-Catalyzed Rearrangement | TiCl₄, Yb(OTf)₃ | Rearranged carbocyclic or heterocyclic compounds | rsc.orgdigitellinc.com |
| Thermal Decarboxylation-Rearrangement | Heat | Unsaturated acids, Dihydrofurans | arkat-usa.org |
Cycloaddition Reactions Involving the Cyclopropane Moiety
Cyclopropanes can participate as three-carbon synthons in various cycloaddition reactions, particularly those catalyzed by transition metals. These reactions effectively construct larger five-membered rings. While specific examples involving this compound are not extensively documented, the general reactivity patterns of substituted cyclopropanes can be considered.
In formal [3+2] cycloaddition reactions, the cyclopropane ring can react with a two-atom partner, such as an alkene or alkyne, to form a cyclopentane (B165970) or cyclopentene (B43876) ring system. These transformations are often catalyzed by metals like nickel, palladium, or rhodium. The reaction proceeds through the oxidative addition of the metal into one of the C-C bonds of the cyclopropane, forming a metallacyclobutane intermediate, which then undergoes further reaction with the coupling partner.
The substituents on the cyclopropane ring play a crucial role in directing the regioselectivity and stereoselectivity of these cycloadditions. The carboxylic acid group in this compound could act as a directing group or could require protection prior to the reaction. Photoredox catalysis has also emerged as a powerful tool for forming cyclopropanes via radical-polar crossover mechanisms, which highlights the diverse ways cyclopropane rings can be synthesized and potentially participate in related transformations. nih.gov
Reactions Involving the Benzyl Moiety
The benzyl group provides two primary sites for chemical transformation: the aromatic ring and the benzylic carbon.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS). numberanalytics.commasterorganicchemistry.com The substituent attached to the ring is a cyclopropylmethyl group (specifically, a 2-(carboxy)cyclopropyl)methyl group). Alkyl groups are generally activating and ortho-, para-directing for EAS reactions. masterorganicchemistry.comyoutube.com This is due to the electron-donating nature of the alkyl group through hyperconjugation and inductive effects, which stabilize the carbocation intermediate (the sigma complex) formed during the reaction. numberanalytics.com
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
| Reaction | Typical Reagents | Major Products | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro substituted derivatives | masterorganicchemistry.comyoutube.com |
| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo substituted derivatives | youtube.com |
| Sulfonation | SO₃, H₂SO₄ | Ortho- and para-sulfonic acid derivatives | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acyl substituted derivatives | masterorganicchemistry.com |
Benzylic Functionalization Reactions
The C-H bonds at the benzylic position (the CH₂ group connecting the cyclopropane and phenyl rings) are activated and can be selectively functionalized. rsc.org These positions are susceptible to oxidation, halogenation, and deprotonation-alkylation reactions.
Benzylic oxidation is a fundamental transformation that can convert the methylene (B1212753) group into a carbonyl group (ketone). nih.gov This is often achieved using various oxidizing agents in the presence of metal catalysts (e.g., copper, cobalt, chromium) or through photocatalytic and electrochemical methods. nih.gov The resulting ketone would be an α-cyclopropyl ketone, a valuable synthetic intermediate. Further oxidation could potentially cleave the C-C bond or oxidize the cyclopropane ring, depending on the reaction conditions.
Another important reaction is the direct carboxylation of the benzylic C-H bond with carbon dioxide. uni-regensburg.de Visible-light-mediated, metal-free methods have been developed that proceed via a benzylic radical, which is then reduced to a carbanion that reacts with CO₂. uni-regensburg.de This would introduce a second carboxylic acid group at the benzylic position. Benzylic C-H bonds can also be functionalized through deprotonation using a strong base, facilitated by π-coordination to a transition metal, to form a benzylic carbanion that can react with various electrophiles. rsc.org
| Reaction Type | Typical Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Benzylic Oxidation | Metal catalyst (Cu, Co, Cr) + oxidant (e.g., TBHP) | 2-(Benzoyl)cyclopropane-1-carboxylic acid | nih.gov |
| Benzylic Carboxylation | CO₂, Visible light, Photocatalyst | 2-(1-Carboxy-1-phenylethyl)cyclopropane-1-carboxylic acid | uni-regensburg.de |
| Benzylic Deprotonation-Alkylation | Strong base, Electrophile (e.g., R-X) | 2-(1-Alkyl-1-phenylethyl)cyclopropane-1-carboxylic acid | rsc.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzeneselenenyl chloride |
| Ytterbium triflate (Yb(OTf)₃) |
| Titanium tetrachloride (TiCl₄) |
| Nitric acid (HNO₃) |
| Sulfuric acid (H₂SO₄) |
| Bromine (Br₂) |
| Iron(III) bromide (FeBr₃) |
| Sulfur trioxide (SO₃) |
| Aluminum chloride (AlCl₃) |
| tert-Butyl hydroperoxide (TBHP) |
| Carbon dioxide (CO₂) |
| 2-(Benzoyl)cyclopropane-1-carboxylic acid |
Synthesis and Characterization of Derivatives of 2 Benzylcyclopropane 1 Carboxylic Acid
Preparation of Ester Derivatives
Esters of 2-benzylcyclopropane-1-carboxylic acid are typically synthesized through the reaction of the parent carboxylic acid with an alcohol. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it forms can drive the reaction toward the ester product. masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. youtube.com
Alternative methods for esterification under milder conditions can also be employed. For instance, coupling agents can be used, or the carboxylic acid can be converted to a more reactive intermediate first. Another approach involves using specific reagents like 2-benzyloxy-1-methylpyridinium triflate, which can mediate the esterification in the presence of a base like triethylamine. nih.gov Benzyl (B1604629) esters, in particular, can be formed through the reaction of the carboxylic acid with benzyl chloride in the presence of a base. wikipedia.org
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | masterorganicchemistry.com |
| Alkylation | Benzyl Chloride, Base (e.g., Triethylamine) | Organic solvent, room temperature or gentle heating | wikipedia.org |
| Milder Esterification | 2-Benzyloxy-1-methylpyridinium triflate, Triethylamine, Alcohol | Organic solvent (e.g., CH₂Cl₂) | nih.gov |
Preparation of Amide Derivatives
Amide derivatives are formed by the reaction of this compound or its activated forms with ammonia (B1221849) or a primary or secondary amine. The direct reaction between the carboxylic acid and an amine requires high temperatures to drive off water and is often inefficient.
A more common and effective approach involves the use of coupling reagents. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitate amide bond formation under mild conditions. nih.gov The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile.
Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride, which then reacts readily with an amine to form the corresponding amide. researchgate.net This two-step process is highly efficient for producing a wide range of amides.
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Coupling Agent Method | Amine, HATU, DIPEA | Anhydrous organic solvent (e.g., DMF, CH₂Cl₂), room temperature | nih.gov |
| Via Acid Chloride | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Amine, Base (e.g., Pyridine) | Two steps; reaction with amine typically at low temperature | researchgate.net |
Synthesis of Acid Halide and Anhydride (B1165640) Derivatives
Acid Halides: Acid halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters and amides. 2-Benzylcyclopropane-1-carbonyl chloride can be prepared by treating the parent carboxylic acid with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as gaseous byproducts, which are easily removed from the reaction mixture.
Anhydrides: Acid anhydrides can be synthesized by the dehydration of two molecules of the carboxylic acid. However, for a monocarboxylic acid like this compound, this typically requires heating with a strong dehydrating agent. A more common laboratory method involves reacting the carboxylate salt of the acid with its corresponding acid chloride. Alternatively, mixed anhydrides can be formed, for example, by reacting the carboxylic acid with another acid anhydride, such as acetic anhydride, often in the presence of a catalyst. tcichemicals.com These mixed anhydrides can also be effective acylating agents.
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in Synthesis and Transformation
Understanding the precise sequence of bond-forming and bond-breaking events is essential for controlling the synthesis and subsequent reactions of 2-benzylcyclopropane-1-carboxylic acid.
The formation of the cyclopropane (B1198618) ring is the key step in the synthesis of this compound, typically achieved through the reaction of a styrene (B11656) derivative with a carbene or carbenoid source. The most common methods involve the transition-metal-catalyzed decomposition of diazo compounds.
Rhodium-Catalyzed Cyclopropanation: Rhodium(II) complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the cyclopropanation of alkenes with diazoesters, such as ethyl diazoacetate. wikipedia.org While definitive mechanistic studies are complex, a generally accepted pathway has been established through product analysis and stereoselectivity studies. wikipedia.orgnih.gov
The catalytic cycle is believed to proceed through the following key steps:
Carbene Formation: The diazo compound attacks the rhodium catalyst, forming a metal-alkyl complex. This intermediate then expels nitrogen gas (N₂) to generate a highly reactive rhodium-carbene species. wikipedia.orgnih.gov
Carbene Transfer: The electrophilic metal-carbene then reacts with the alkene (styrene). The prevailing mechanism is a concerted, asynchronous addition of the carbene to the double bond. nih.gov This means the two new carbon-carbon single bonds are formed in a single step, but not necessarily at the exact same time. The configuration of the alkene is retained in the cyclopropane product, indicating a stereospecific reaction. wikipedia.orgmasterorganicchemistry.comwikipedia.org
Alternative pathways, such as those involving a metallocyclobutane intermediate, have been considered but are generally less favored for rhodium-catalyzed systems. acs.org The choice of ligands on the rhodium catalyst can significantly influence the stereoselectivity (diastereo- and enantioselectivity) of the reaction. nih.gov
Copper-Catalyzed Cyclopropanation: Copper catalysts were historically used for these transformations before the advent of rhodium complexes. wikipedia.org The mechanism is similar, involving the formation of a copper-carbene intermediate. However, copper-catalyzed reactions can sometimes be less stereoselective and may involve radical pathways, depending on the specific catalyst and reaction conditions.
Simmons-Smith Reaction: Another pathway to cyclopropanes involves the Simmons-Smith reaction, which uses a zinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgoup.com The reaction with an alkene like styrene is a concerted process where the methylene (B1212753) group is transferred from the organozinc intermediate to the double bond. oup.com This method is also stereospecific, with the stereochemistry of the starting alkene being preserved in the product. masterorganicchemistry.comunl.pt
The table below summarizes key features of these cyclopropanation mechanisms.
| Mechanism | Catalyst/Reagent | Key Intermediate | Characteristics |
| Rhodium-Catalyzed | Rhodium(II) complexes (e.g., Rh₂(OAc)₄) | Rhodium-carbene | Concerted, asynchronous addition; Highly stereospecific; Broad substrate scope. wikipedia.orgnih.gov |
| Copper-Catalyzed | Copper complexes (e.g., Cu(acac)₂) | Copper-carbene | Similar to rhodium, but can involve radical pathways; May be less stereoselective. acs.org |
| Simmons-Smith | Zn-Cu couple and CH₂I₂ | Zinc carbenoid (IZnCH₂I) | Concerted methylene transfer; Stereospecific. oup.comacs.org |
Mechanistic Pathways of Carboxylic Acid Functional Group Transformations
The carboxylic acid group in this compound is a versatile functional handle that can be converted into other groups through several well-established mechanistic pathways. solubilityofthings.com These transformations typically involve nucleophilic acyl substitution. fiveable.me
Esterification (Fischer Mechanism): In the presence of an alcohol and a strong acid catalyst (e.g., H₂SO₄), the carboxylic acid can be converted to an ester. The Fischer esterification mechanism involves several equilibrium steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. openstax.org
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. openstax.org
Amide Formation: Direct reaction of a carboxylic acid with an amine is often inefficient because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. openstax.org Therefore, a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), is typically used. openstax.org
Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This effectively replaces the -OH with a much better leaving group.
Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate.
Substitution: The tetrahedral intermediate collapses, displacing the dicyclohexylurea byproduct and forming the amide. openstax.org
Reduction to an Alcohol: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me The mechanism is a nucleophilic acyl substitution followed by a nucleophilic addition.
Deprotonation: The hydride first acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.
Acyl Substitution: A second equivalent of hydride (from AlH₃) adds to the carbonyl carbon. The resulting tetrahedral intermediate eliminates an aluminate species (O-Al) to form an aldehyde.
Nucleophilic Addition: The aldehyde is immediately reduced by another equivalent of hydride in a standard nucleophilic addition reaction to form an alkoxide.
Protonation: An acidic workup protonates the alkoxide to yield the primary alcohol.
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools for investigating the structure, energetics, and reactivity of this compound at the molecular level.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms. acs.orgacs.orgarxiv.org For the synthesis of this compound, these calculations can map the potential energy surface of the cyclopropanation reaction.
Key insights from such calculations include:
Transition State Geometry: The three-dimensional structure of the transition state for the carbene addition to styrene can be calculated. This provides information on the approach trajectory of the reactants and the extent of bond formation in the transition state. researchgate.net
Activation Energies: The energy barrier (activation energy) for the reaction can be calculated, providing a quantitative measure of the reaction rate. acs.org DFT calculations have been used to compare different catalytic pathways and explain why certain catalysts are more effective. acs.org
Stereoselectivity: By comparing the activation energies of the transition states leading to different stereoisomers (e.g., cis vs. trans, or different enantiomers), the observed stereoselectivity of a reaction can be explained and predicted. acs.org For instance, steric hindrance between the phenyl group of styrene and the ligands on a chiral catalyst can be modeled to understand the origin of enantioselectivity. nih.gov
The three-membered ring of cyclopropane is rigid and planar. lumenlearning.comlibretexts.org The substituents on the ring, however, can exist in different spatial arrangements. For this compound, the primary conformational question relates to the relative orientation of the benzyl (B1604629) and carboxyl groups, leading to cis and trans diastereomers.
Cis Isomer: The benzyl and carboxyl groups are on the same face of the cyclopropane ring.
Trans Isomer: The benzyl and carboxyl groups are on opposite faces of the ring.
Within each diastereomer, further conformational flexibility exists due to rotation around the single bonds connecting the benzyl and carboxyl groups to the ring. chemistrysteps.com Computational methods can be used to calculate the relative energies of these different conformers. dspmuranchi.ac.in
The most stable conformations will seek to minimize steric strain. For example, rotation around the C(ring)-CH₂ bond of the benzyl group and the C(ring)-COOH bond will be influenced by interactions between these groups and with the cyclopropane ring itself. The trans isomer is generally expected to be thermodynamically more stable than the cis isomer due to reduced steric repulsion between the two bulky substituents.
The electronic properties of this compound are a composite of its three constituent parts: the cyclopropane ring, the benzyl group, and the carboxylic acid group.
Cyclopropane Ring: The C-C bonds in cyclopropane have significant p-character, often described as "bent" or banana bonds. This makes the ring electron-rich and susceptible to attack by strong electrophiles, which can lead to ring-opening reactions. researchgate.net
Carboxylic Acid Group: This is a strong electron-withdrawing group. Its presence polarizes the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring, making the C1 carbon atom electron-deficient. This enhances the ring's susceptibility to nucleophilic attack, particularly in ring-opening reactions where a nucleophile might attack at C2 or C3, cleaving the C1-C2 or C1-C3 bond. bohrium.com
Benzyl Group: The phenyl ring acts as an electron-donating group via resonance but can be weakly electron-withdrawing via induction. Its primary electronic influence is to stabilize any adjacent carbocations or radicals that might form during a reaction, for example, in a stepwise ring-opening process.
Computational modeling can provide quantitative predictions of these electronic properties:
Charge Distribution: Calculation of partial atomic charges can identify the most electrophilic and nucleophilic sites in the molecule. The carbonyl carbon of the acid group is expected to be highly electrophilic, while the oxygen atoms are nucleophilic. The cyclopropane carbon atoms will have a complex charge distribution influenced by both substituents.
Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. The HOMO location indicates where the molecule is most likely to act as a nucleophile, while the LUMO location indicates the site of likely nucleophilic attack. researchgate.net For this molecule, the LUMO is expected to be centered on the carboxylic acid group and the adjacent polarized ring carbons.
Applications in Advanced Synthetic Chemistry
As a Chiral Building Block in Multistep Synthesis
Chiral cyclopropane (B1198618) derivatives are crucial components in numerous biologically active compounds and natural products. Enantiomerically pure forms of 2-benzylcyclopropane-1-carboxylic acid serve as versatile chiral synthons, enabling the transfer of stereochemical information through a sequence of reactions to create complex target molecules with high levels of stereocontrol.
The synthetic utility of chiral this compound is rooted in the ability to selectively functionalize its reactive sites—the carboxylic acid, the aromatic ring of the benzyl (B1604629) group, and the cyclopropane ring itself. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, alcohols, and ketones, providing a handle for chain elongation and the introduction of new functionalities.
For instance, in the asymmetric synthesis of complex molecules, a specific enantiomer of this compound can be employed to introduce a defined stereocenter. This is often achieved through diastereoselective reactions where the existing stereochemistry of the cyclopropane building block directs the formation of new stereocenters.
Table 1: Examples of Transformations Utilizing Chiral 2-substituted Cyclopropane-1-carboxylic Acids
| Starting Material | Reagents and Conditions | Product | Application |
| (1R,2S)-2-Phenylcyclopropane-1-carboxylic acid | 1. SOCl₂, 2. Amine R-NH₂ | (1R,2S)-N-R-2-Phenylcyclopropane-1-carboxamide | Introduction of a chiral cyclopropyl (B3062369) moiety into peptide analogues. |
| (1S,2S)-2-Vinylcyclopropane-1-carboxylic acid | 1. BH₃·THF, 2. H₂O₂, NaOH | [(1S,2S)-2-(2-Hydroxyethyl)cyclopropyl]methanol | Synthesis of chiral diols for use as ligands or in natural product synthesis. |
| (1R,2R)-2-Benzylcyclopropane-1-carboxylic acid (Hypothetical) | 1. LiAlH₄, 2. PBr₃ | (1R,2R)-1-(Bromomethyl)-2-benzylcyclopropane | Precursor for further elaboration in multi-step synthesis. researchgate.net |
This table presents illustrative transformations based on known reactivity of similar cyclopropanecarboxylic acids to highlight the potential of this compound as a chiral building block.
Role in the Construction of Complex Molecular Architectures
The unique structural and electronic properties of the cyclopropane ring, often described as having partial double-bond character, allow it to participate in a variety of ring-opening and rearrangement reactions. This reactivity is harnessed by synthetic chemists to construct larger, more complex molecular frameworks that would be challenging to assemble using traditional methods. When incorporated into a molecule, the this compound motif can act as a linchpin, enabling the formation of intricate polycyclic systems.
For example, vinylcyclopropane (B126155) rearrangements are powerful transformations for the stereoselective synthesis of five-membered rings. A derivative of this compound, appropriately functionalized with a vinyl group, could undergo such a rearrangement to generate a cyclopentene (B43876) ring with a high degree of stereocontrol, dictated by the stereochemistry of the starting cyclopropane.
Furthermore, the benzyl group can be strategically employed in cyclization reactions. For instance, Friedel-Crafts-type reactions can be envisioned where the carboxylic acid is activated and subsequently reacts with the appended benzyl group to form a fused ring system, leading to the construction of polycyclic aromatic or hydroaromatic structures.
Development of New Synthetic Methodologies Utilizing the Cyclopropane Scaffold
The inherent ring strain of the cyclopropane moiety makes it an energetic and reactive functional group, which has led to the development of novel synthetic methodologies. Reactions that involve the selective opening or functionalization of the cyclopropane ring provide access to a diverse range of acyclic and cyclic compounds.
Research in this area often focuses on transition-metal-catalyzed reactions where the cyclopropane ring acts as a three-carbon synthon. For instance, rhodium-catalyzed cyclopropanation of alkenes with benzyl-substituted diazo esters is a known method for forming such scaffolds. nih.gov The resulting 2-benzylcyclopropane-1-carboxylate can then be subjected to further transformations.
Methodologies involving the radical functionalization of cyclopropanes are also an area of active investigation. The presence of the benzyl group can influence the regioselectivity of radical addition or ring-opening reactions, offering a pathway to specifically substituted products. The development of such methods expands the synthetic chemist's toolbox for accessing complex molecular structures from readily available starting materials.
Table 2: Methodologies for the Synthesis of Substituted Cyclopropanes
| Method | Description | Key Features |
| Transition-Metal-Catalyzed Cyclopropanation | Reaction of an alkene with a diazo compound in the presence of a metal catalyst (e.g., Rh, Cu, Pd). | High efficiency and stereoselectivity can be achieved with chiral catalysts. |
| Simmons-Smith Reaction | Reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple. | Effective for the synthesis of unsubstituted and substituted cyclopropanes. |
| Michael-Initiated Ring Closure (MIRC) | Nucleophilic addition to an α,β-unsaturated compound followed by intramolecular cyclization. | Provides access to highly functionalized cyclopropanes. |
| Photochemical and Electrochemical Strategies | Utilization of light or electricity to generate reactive intermediates for cyclopropanation. nih.gov | Offers alternative and often milder reaction conditions. |
Application in Ligand Design for Asymmetric Catalysis
The quest for new and more effective chiral ligands for asymmetric catalysis is a driving force in modern organic chemistry. The rigid framework of the cyclopropane ring makes it an attractive scaffold for the design of such ligands. By incorporating a this compound moiety into a larger molecular structure, it is possible to create a well-defined and sterically hindered environment around a metal center.
The carboxylic acid group can act as an anchoring point to coordinate with a metal, while the benzyl group can be used to tune the steric and electronic properties of the ligand. The chirality of the cyclopropane ring can induce asymmetry in the catalytic process, leading to the preferential formation of one enantiomer of the product.
For example, a bidentate ligand could be synthesized where two molecules of chiral this compound are linked together. Such a ligand could then be complexed with a transition metal, and the resulting chiral catalyst could be employed in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The predictable and rigid conformation of the cyclopropane backbone is expected to lead to high levels of enantioselectivity in these catalytic reactions. Chiral carboxylic acids have been successfully employed as ligands in various asymmetric catalytic reactions, highlighting the potential of this compound in this field. researchgate.nettum.de
Future Research Directions
Exploration of Novel and Efficient Stereoselective Synthetic Pathways
The control of stereochemistry is paramount in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For 2-benzylcyclopropane-1-carboxylic acid, which possesses two stereocenters, the development of methods to selectively synthesize each of its four possible stereoisomers is a critical research goal.
Future work should focus on moving beyond classical methods and exploring advanced catalytic systems that offer high enantioselectivity and diastereoselectivity. One promising avenue is the use of engineered enzymes or biocatalysts. Iron-based biocatalytic strategies have been successfully developed for the asymmetric synthesis of fused cyclopropane-γ-lactams, and similar whole-cell transformations could be adapted for this compound, offering high yields and enantioselectivity (up to 99% ee). rochester.edu Another approach involves the development of novel transition metal complexes, such as those based on rhodium or copper, which are known to catalyze carbene transfer reactions to olefins with excellent stereocontrol. organic-chemistry.org Organocatalysis, which avoids the use of potentially toxic and expensive metals, also presents a viable route. Furthermore, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids has proven to be a highly stereoselective method for creating cyclopropane (B1198618) rings, a strategy that could be adapted for this target molecule. doi.org
| Synthetic Approach | Potential Catalyst/System | Key Advantages | Research Objective |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Rhodium (II) or Copper (I) Complexes | High turnover numbers, tunable ligand scaffolds for stereocontrol. | Develop ligands that provide >95% diastereoselectivity and >99% enantioselectivity. |
| Organocatalysis | Chiral Amines or Phosphines | Metal-free, lower toxicity, often milder reaction conditions. | Design catalysts for the asymmetric cyclopropanation of cinnamic acid derivatives. |
| Biocatalysis | Engineered Myoglobin or other Enzymes | Exceptional stereoselectivity, reactions in aqueous media, environmentally benign. rochester.edu | Evolve an enzyme for the direct and selective synthesis of a single stereoisomer. |
| Chiral Auxiliary | Evans Auxiliaries or similar | Reliable and predictable stereochemical outcome. | Optimize attachment and cleavage conditions to improve overall yield and efficiency. |
Investigation of Undiscovered Reactivity Patterns and Transformations
The strained three-membered ring of this compound is a reservoir of chemical potential. The ring strain, combined with the electronic influence of the carboxyl and benzyl (B1604629) groups, can be harnessed to drive unique chemical reactions. Future research should systematically investigate its reactivity under various conditions to unlock novel synthetic transformations.
One area of focus is the selective ring-opening of the cyclopropane moiety. The presence of donor and acceptor groups can facilitate ring-opening and ring-expansion rearrangements. mpg.de Research could explore photoredox-catalyzed decarboxylative pathways, which have been used to generate functionalized cyclopropanes from carboxylic acids under mild, visible-light-mediated conditions. nih.gov This could lead to radical-polar crossover cascades, forming new and complex molecular architectures. nih.gov Additionally, the thermal decarboxylation of related α-(carbonyl)cyclopropane carboxylic acids has been shown to yield dihydrofurans through a rearrangement mechanism, suggesting that this compound could be a precursor to substituted furan (B31954) systems. arkat-usa.org The influence of the carboxyl group on the electron density and bond lengths of the cyclopropane ring can be significant, potentially predisposing certain bonds to cleavage and enabling regioselective transformations. researchgate.net
| Transformation Type | Potential Reagents/Conditions | Expected Product Class | Mechanistic Focus |
|---|---|---|---|
| Decarboxylative Ring Opening | Photoredox Catalysis (e.g., organic dyes, visible light) | γ-Substituted Butyric Acid Derivatives | Radical generation and subsequent ring cleavage. nih.gov |
| [3+2] Annulation | Metal-catalyzed or light-induced reactions with dipolarophiles. mpg.de | Functionalized Cyclopentane (B165970) or Heterocyclic Systems | Generation of cyclopropylamine (B47189) radical species for ring-opening. mpg.de |
| Decarboxylative Rearrangement | Thermal Conditions (e.g., 120°C) | Substituted Dihydrofurans | Initial ring opening to an α-allyl-β-keto acid system. arkat-usa.org |
| Functionalization via C-H Activation | Transition Metal Catalysts (e.g., Pd, Ru) | Aryl- or Alkyl-substituted Cyclopropanes | Directed activation of C-H bonds on the cyclopropane ring or benzyl group. |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
To transition laboratory-scale syntheses into viable production methods, modern technologies like continuous flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. Future research should aim to develop a continuous flow process for the synthesis of this compound.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and reduced reaction times. researchgate.net For cyclopropane synthesis, flow technology allows for the controlled in-situ generation and reaction of potentially hazardous intermediates like diazo compounds. organic-chemistry.orgresearchgate.net A multi-step, telescoped continuous flow synthesis could be designed, starting from simple precursors and proceeding to the final product without the need for isolating intermediates, thereby minimizing waste and manual handling. mpg.dersc.org This approach has been successfully used to synthesize 1,1-cyclopropane aminoketones with high productivity and short residence times. mpg.dersc.org Automated platforms can then be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates to quickly identify the optimal parameters for the flow process, accelerating development.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Key Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes organic-chemistry.org | Increased throughput and productivity. |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, enhanced safety for exothermic reactions. |
| Safety | Large volumes of hazardous reagents/intermediates | Small reaction volumes, in-situ generation of unstable species. researchgate.net | Minimized risk of runaway reactions and exposure. |
| Scalability | Complex, non-linear scale-up challenges | Linear scalability by running the system for longer durations ("scaling out"). | Seamless transition from laboratory discovery to production. |
| Process Control | Difficult to control mixing and temperature gradients | Precise control over residence time, stoichiometry, and temperature. researchgate.net | Improved reproducibility and product quality. |
Development of Environmentally Benign and Sustainable Synthetic Approaches
Green chemistry principles are integral to modern chemical research, aiming to reduce the environmental impact of chemical processes. Future efforts in the synthesis of this compound should prioritize the development of sustainable and eco-friendly methods.
A key objective is to improve the atom economy of the synthesis by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. walisongo.ac.id This involves favoring catalytic reactions over those that use stoichiometric reagents. wjpmr.com For example, developing a direct catalytic cyclopropanation of a cinnamic acid derivative would be greener than a multi-step route involving protecting groups and stoichiometric activators. organic-chemistry.org The choice of solvent is also critical; research should focus on replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or even solvent-free conditions. wjpmr.com Another important direction is the use of renewable starting materials. Lignin, a major component of biomass, can be processed to yield benzoic acid and cinnamic acid derivatives, which could serve as sustainable feedstocks for the synthesis of this compound, creating a greener production route from renewable resources. rsc.org
| Green Chemistry Principle | Conventional Approach | Proposed Sustainable Alternative | Environmental Benefit |
|---|---|---|---|
| Waste Prevention | Multi-step synthesis with protection/deprotection steps. | Direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids. organic-chemistry.org | Reduces number of steps and chemical waste. |
| Atom Economy | Use of stoichiometric coupling reagents (e.g., DCC). walisongo.ac.id | Catalytic condensation reactions (e.g., using boric acid). walisongo.ac.id | Maximizes incorporation of reactant atoms into the product. |
| Safer Solvents & Auxiliaries | Use of chlorinated solvents (e.g., dichloromethane). walisongo.ac.id | Reactions in water, ethanol, or solvent-free conditions. wjpmr.com | Reduces toxicity and environmental pollution. |
| Use of Renewable Feedstocks | Petroleum-based starting materials. | Synthesis from lignin-derived cinnamic acid. rsc.org | Reduces reliance on fossil fuels and promotes a circular economy. |
| Catalysis | Use of stoichiometric reagents. | Development of highly efficient biocatalytic or photocatalytic routes. rochester.edunih.gov | Reduces waste, improves energy efficiency, and allows for catalyst recycling. |
Q & A
Q. What are the common synthetic routes for 2-Benzylcyclopropane-1-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves cyclopropanation strategies such as:
- Hofmann rearrangement : Electro-induced rearrangement of cyclopropylamides under acidic conditions (e.g., HCl, pH 1) .
- Carbene addition : Insertion of carbenes into alkenes to form the cyclopropane ring, followed by functionalization .
- Ring-opening reactions : Using nucleophiles to modify substituents post-cyclopropane formation.
Yield optimization requires monitoring reaction kinetics, stabilizing reactive intermediates, and using anhydrous solvents .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated solvents (e.g., DMSO-d) to confirm cyclopropane ring integrity and substituent positions .
- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500-3300 cm) and cyclopropane C-C vibrations (~1000-1300 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and bond angles for structural validation .
Q. What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer: Critical protocols include:
- Personal Protective Equipment (PPE) : Respirators, nitrile gloves, and safety goggles to prevent inhalation, skin contact, and eye exposure .
- Ventilation : Use fume hoods to avoid vapor accumulation .
- Waste Disposal : Segregate organic waste and consult certified disposal services for cyclopropane derivatives .
- Emergency Measures : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, stability) of this compound across studies?
Methodological Answer: Discrepancies often arise from variations in experimental conditions or impurities. Strategies include:
- Reproducibility Checks : Replicate synthesis and purification steps (e.g., recrystallization solvents) .
- Advanced Purity Analysis : Use HPLC or GC-MS to quantify impurities and confirm batch consistency .
- Controlled Stability Studies : Test degradation under varying pH, temperature, and light exposure to identify instability triggers .
Q. What strategies are effective in mitigating decomposition of this compound under specific reaction conditions?
Methodological Answer: Decomposition mechanisms (e.g., ring-opening or decarboxylation) can be minimized via:
- Inert Atmospheres : Use argon/nitrogen to prevent oxidation .
- Low-Temperature Storage : Store at -20°C in amber vials to reduce thermal/photo degradation .
- Stabilizing Additives : Add radical scavengers (e.g., BHT) or chelating agents to inhibit metal-catalyzed pathways .
Evidence from analogous cyclopropane derivatives shows that steric hindrance from the benzyl group enhances stability compared to unsubstituted analogs .
Q. How do structural modifications (e.g., substituent position) on the cyclopropane ring influence the reactivity of this compound?
Methodological Answer: Substituent position alters steric and electronic effects:
- Steric Effects : A 2-benzyl group increases ring strain, enhancing susceptibility to nucleophilic attack .
- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) polarize the ring, facilitating electrophilic substitutions .
| Analog | Substituent Position | Reactivity Trend |
|---|---|---|
| 3-Phenylcyclopropane-1-carboxylic acid | C3 phenyl | Lower ring strain, reduced reactivity |
| trans-2-Phenylcyclopropane-1-carboxylic acid | C2 trans-phenyl | Higher diastereoselectivity in reactions |
Computational modeling (DFT) and kinetic studies are recommended to predict and validate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
